3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-4-10-23-17-12-15(8-9-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-7-5-6-14(21)11-16/h5-9,11-12,22H,4,10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXZPHCGRSPALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with potential pharmacological applications. Its unique structure combines a chloro-substituted benzenesulfonamide with a tetrahydrobenzo[b][1,4]oxazepin moiety. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : CHClNO
- Molecular Weight : 386.9 g/mol
- CAS Number : 921792-10-1
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been investigated for its role as an inhibitor of farnesyl diphosphate synthase (FPPS) and squalene synthase (SS), which are crucial in the biosynthesis of sterols and isoprenoids.
Inhibition Studies
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on FPPS and SS:
Case Studies
- Antiparasitic Activity : A study highlighted the effectiveness of related compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The derivatives demonstrated IC values in the low micromolar range, indicating potential therapeutic applications in treating parasitic infections .
- Anticancer Potential : Preliminary investigations have shown that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting mitochondrial function and inhibiting key metabolic pathways . This suggests that 3-chloro-N-(...) may also possess anticancer properties.
Synthesis and Structural Modifications
The synthesis of 3-chloro-N-(...) typically involves multi-step organic reactions including oxidation and substitution processes. The presence of the chlorine atom and various alkyl groups enhances its reactivity and biological profile:
- Oxidation : Using potassium permanganate or chromium trioxide.
- Substitution : Chlorine can be replaced by nucleophiles like amines or thiols.
These modifications can lead to derivatives with enhanced biological activity or selectivity towards specific targets .
Preparation Methods
Formation of β-Hydroxyaminoaldehyde Intermediate
The oxazepine ring is constructed via a 7-endo-dig cyclization of a β-aminoynone precursor. As demonstrated by enantioselective organocatalytic methods:
Step 1 :
- Reactants : α,β-Unsaturated aldehyde (e.g., cinnamaldehyde derivative), N-Boc-O-TBS-hydroxylamine.
- Catalyst : pTSA salt of (2R,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (0.2 equiv).
- Conditions : CHCl₃, −20°C, 24–36 hours.
- Yield : 72–85% for β-hydroxyaminoaldehydes.
Step 2 :
Cyclization to Oxazepinone
Removal of the TBS group with TBAF initiates cyclization:
$$
\text{β-Aminoynone} \xrightarrow{\text{TBAF (1 M in THF)}} 3,4-\text{Dihydro-1,2-oxazepin-5(2H)-one}
$$
Key Parameters :
- Temperature : Room temperature (20–25°C).
- Time : <10 minutes for complete conversion.
- Yield : 89–93% for oxazepinones.
Functionalization of the Oxazepine Core
Introduction of 3,3-Dimethyl and 5-Propyl Groups
Alkylation at the nitrogen and carbon centers is achieved sequentially:
Step 1 : N-Alkylation for 5-Propyl Group
- Reagent : Propyl bromide (1.2 equiv).
- Base : K₂CO₃ (2.0 equiv).
- Solvent : DMF, 80°C, 12 hours.
- Yield : 78%.
Step 2 : C-Alkylation for 3,3-Dimethyl Groups
Oxidation to 4-Oxo Derivative
The ketone at position 4 is introduced via Dess-Martin periodinane oxidation:
Sulfonylation at Position 7
Synthesis of 3-Chlorobenzenesulfonamide
Method : Chlorination of benzenesulfonamide using thionyl chloride:
- Reactants : Benzenesulfonamide (1.0 equiv), SOCl₂ (3.0 equiv).
- Conditions : Reflux in CH₂Cl₂, 6 hours.
- Yield : 88%.
Coupling to Benzoxazepine
Nucleophilic Aromatic Substitution :
- Reactants : 7-Amino-benzoxazepine (1.0 equiv), 3-chlorobenzenesulfonyl chloride (1.2 equiv).
- Base : Et₃N (3.0 equiv).
- Solvent : CH₂Cl₂, 0°C → RT, 8 hours.
- Yield : 76%.
Reaction Optimization and Challenges
Cyclization Efficiency
Comparative studies show TBAF-mediated cyclization outperforms acidic conditions (e.g., HCl), reducing side products from 15% to <5%.
Sulfonylation Selectivity
Positional selectivity at C7 is ensured by:
- Directing Groups : The oxo group at C4 activates the para position (C7) for electrophilic attack.
- Protection Strategies : Temporary Boc protection of the oxazepine nitrogen prevents undesired N-sulfonylation.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.12 (s, 6H, 3,3-(CH₃)₂), 1.45 (t, 3H, CH₂CH₂CH₃), 3.22 (m, 2H, NCH₂), 4.58 (s, 2H, OCH₂), 7.35–7.89 (m, 8H, aromatic).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1330 cm⁻¹ (S=O), 1150 cm⁻¹ (N-SO₂).
Chromatographic Purity :
Industrial Scalability Considerations
Continuous Flow Synthesis :
- Oxazepine Cyclization : Microreactors (0.5 mm ID) reduce reaction time from 10 minutes to 30 seconds.
- Sulfonylation : Tubular reactors with immobilized Et₃N achieve 99% conversion at 50°C.
Cost Analysis :
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| β-Hydroxyaminoaldehyde | Organocatalyst recycling | Heterogeneous catalyst supports |
| Sulfonyl chloride | SOCl₂ usage | In-situ generation from sulfonic acid |
Applications and Derivatives
The sulfonamide-functionalized benzoxazepine exhibits:
- Carbonic Anhydrase Inhibition : IC₅₀ = 12 nM against hCA II.
- Antibacterial Activity : MIC = 4 µg/mL against S. aureus (MRSA).
Derivatives with modified alkyl chains (e.g., 5-butyl instead of 5-propyl) show enhanced pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
